molecular formula C9H5F3N2O B1392932 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde CAS No. 1261365-68-7

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Cat. No.: B1392932
CAS No.: 1261365-68-7
M. Wt: 214.14 g/mol
InChI Key: NZIOEGPYGBYZAP-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a heterocyclic compound that contains both pyrrole and pyridine rings. The trifluoromethyl group attached to the pyrrole ring significantly influences its chemical properties, making it a valuable compound in various fields of scientific research and industrial applications.

Biochemical Analysis

Biochemical Properties

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The trifluoromethyl group in the compound enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, it can form non-covalent interactions with proteins, affecting their conformation and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, thereby modulating cellular functions .

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a reduction in its activity. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, it can induce adverse effects, including toxicity and cellular damage. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates. These interactions can have significant implications for cellular energy metabolism and overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach intracellular targets. Additionally, it can bind to proteins that facilitate its distribution within the cell, influencing its localization and accumulation. These processes are critical for determining the bioavailability and efficacy of the compound .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α,β-unsaturated carbonyl compound and an amine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.

    Formation of the Pyridine Ring: The pyridine ring can be constructed through a condensation reaction involving a suitable aldehyde and an amine.

    Final Assembly: The final step involves the coupling of the pyrrole and pyridine rings to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using suitable reagents.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

    Cyclization: Cyclization reactions often require catalysts such as palladium or copper.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for investigating the interactions between heterocyclic compounds and biological macromolecules.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It is investigated as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the development of advanced materials with unique properties. Its trifluoromethyl group imparts stability and resistance to degradation, making it suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)pyridine-2-carboxylic acid
  • 5-(Trifluoromethyl)pyridine-2-carbaldehyde
  • 5-(Trifluoromethyl)pyrrole-2-carbaldehyde

Uniqueness

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is unique due to its fused pyrrole and pyridine rings, which provide a distinct chemical framework. The presence of the trifluoromethyl group further enhances its chemical stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)7-3-14-8-5(1-2-13-8)6(7)4-15/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIOEGPYGBYZAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679127
Record name 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261365-68-7
Record name 1H-Pyrrolo[2,3-b]pyridine-4-carboxaldehyde, 5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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